molecular formula C16H16BrF3N4 B6474054 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine CAS No. 2640956-60-9

2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B6474054
CAS No.: 2640956-60-9
M. Wt: 401.22 g/mol
InChI Key: HWHZXCZAONNDNP-UHFFFAOYSA-N
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Description

2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at position 4 and a piperazine moiety at position 2. The piperazine ring is further functionalized with a 4-bromobenzyl group. Piperazine and trifluoromethyl groups are common pharmacophores, often enhancing bioavailability and target affinity in drug candidates .

Properties

IUPAC Name

2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrF3N4/c17-13-3-1-12(2-4-13)11-23-7-9-24(10-8-23)15-21-6-5-14(22-15)16(18,19)20/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHZXCZAONNDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Compounds sharing the piperazine scaffold but differing in substituents or core heterocycles are well-documented:

  • Quinoline-Piperazine Derivatives (): Compounds C1–C7 feature a quinoline core coupled to piperazine via a carbonyl linker. For example, C2 (Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) includes a 4-bromophenyl group, analogous to the target compound’s bromobenzyl substituent. The trifluoromethyl group in C7 mirrors the target’s CF₃ substitution, which is known to improve metabolic stability and lipophilicity .
  • Triazole-Thiones (): Compounds 19a–21a incorporate a triazole-thione core with piperazine substitutions. 20a includes a 4-phenylpiperazine group, while 21a has a 4-(4-fluorophenyl)piperazine moiety.
  • Pyrimidine-Based Analogues (–8): ECHEMI data describe compounds like 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine () and 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine (). These share the pyrimidine core but differ in fused rings (thieno vs. benzothiolo), impacting π-stacking interactions and solubility .

Substituent Effects on Physicochemical Properties

  • Halogen vs. Trifluoromethyl:
    Bromine’s high molecular weight and lipophilicity (logP) may enhance membrane permeability compared to chloro (C3) or fluoro (C4) analogs. However, the trifluoromethyl group (C7, ) offers superior metabolic resistance due to its strong C–F bonds .
  • Core Heterocycle Influence: Quinoline (C1–C7) and thieno-pyrimidine () cores introduce planar aromatic systems, favoring intercalation or kinase inhibition, whereas the target’s simpler pyrimidine core may prioritize synthetic accessibility .

Data Tables

Table 1: Key Structural Analogues and Properties

Compound ID Core Structure Substituents on Piperazine Yield (%) Key Characterization Methods Source
C2 () Quinoline 4-Bromophenyl (carbonyl-linked) ~75* ¹H NMR, HRMS
C7 () Quinoline 4-Trifluoromethylphenyl ~75* ¹H NMR, HRMS
20a () Triazole-thione 4-Phenylpiperazine 78 NMR, MS
Thieno-pyrimidine 3,4-Dichlorophenyl N/A CAS Registry, MS
Benzothiolo-pyrimidine 3-Trifluoromethylphenyl N/A CAS Registry, Formula

Table 2: Substituent Impact on Properties

Substituent Example Compound Effect on Properties
4-Bromophenyl Target Compound Increased lipophilicity (logP ~3.5)
4-Trifluoromethyl C7 () Enhanced metabolic stability
4-Fluorophenyl C4 () Moderate polarity, improved solubility
3,4-Dichlorophenyl Steric bulk, potential toxicity

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